molecular formula C19H29N5O2 B1671445 Gepirone CAS No. 83928-76-1

Gepirone

Cat. No. B1671445
CAS RN: 83928-76-1
M. Wt: 359.5 g/mol
InChI Key: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gepirone is an antidepressant used to treat major depressive disorder (MDD) . It is an azapirone and acts selectively on the pre- and post-synaptic 5HT1A receptors . It was approved by the FDA for the treatment of MDD in adults in September 2023 .


Synthesis Analysis

The synthesis of Gepirone is from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide . The process is economically efficient and easily industrially scalable .


Molecular Structure Analysis

The chemical formula of Gepirone is C19H29N5O2 . Its molecular weight is 359.474 .


Chemical Reactions Analysis

Gepirone ER was approved by the FDA for the treatment of adults with MDD . It represents a novel class of antidepressants that selectively targets the 5HT1A receptors .


Physical And Chemical Properties Analysis

Gepirone has a molecular weight of 359.47 . It is a solid substance .

Scientific Research Applications

Pharmacology and Clinical Data

Gepirone, as a 5-HT(1A) receptor agonist, has been extensively assessed for its use in treating anxiety and depressive disorders. Clinical trials have indicated that both immediate-release (IR) and extended-release (ER) formulations of gepirone are effective in improving symptoms of depression. The ER formulation, in particular, offers better efficacy and tolerability, potentially due to its reduced peak-to-trough fluctuations in plasma concentration (Robinson, Sitsen, & Gibertini, 2003).

Therapeutic Efficacy

Gepirone has demonstrated superior therapeutic efficacy compared to placebo in short-term treatments of generalized anxiety disorder and major depressive disorder. Its antidepressant effect appears to be additional to its anxiolytic effect, making it a promising candidate for treating depression, especially non-endogenous or non-melancholic subtypes, and chronic generalized anxiety disorder (Fitton & Benfield, 1994).

Treatment of Atypical Depression

Clinical trials have shown that gepirone is effective in treating atypical depression, demonstrating a novel antidepressant effect potentially due to its specific actions on the serotonergic system (McGrath et al., 1994).

Potential in Treating Panic Disorder

An uncontrolled study indicated the possible efficacy of gepirone in treating panic disorder, suggesting its potential role beyond depression treatment (Pecknold, Luthe, Scott-Fleury, & Jenkins, 1993).

Influence on Cortical 5HT2 Receptor Sensitivity

Gepirone has been observed to decrease rat cortical serotonin type 2 (5HT2) receptor density and reduce the frequency of serotonin agonist-induced behaviors, supporting its involvement in brain serotonin systems (Eison & Yocca, 1985).

Antidepressant-like Activity

Gepirone has shown significant antidepressant-like activityin animal models, particularly in the forced swimming test in rats. This effect is believed to be mediated by activation of 5-HT1A receptors, possibly located postsynaptically (Chojnacka-Wójcik, Tatarczyńska, Gołembiowska, & Przegaliński, 1991).

Role in Sexual Function

Gepirone-extended release (ER) has been studied for its effects on sexual desire in depressed women, showing improvement in sexual desire independent of its antidepressant or anxiolytic activity. This suggests a unique pro-sexual effect of gepirone-ER (Fabre, Smith, & Derogatis, 2011).

Mechanism of Action Studies

Studies have compared gepirone's selectivity for 5-HT1A receptors over dopamine D2 receptors, revealing a differential action at pre- and post-synaptic 5-HT1A receptors. These studies are essential for understanding the therapeutic action of gepirone and related compounds (Leslie, 2001).

Effects on Aggressive Behavior and Brain Neurotransmission

Gepirone's influence on aggressive behavior and brain monoaminergic neurotransmission in animal models provides insights into its potential antianxiety mechanism. It has shown to inhibit attacks against intruder mice without causing sedation or ataxia, suggesting its application in the modulation of aggression (McMillen, Scott, Williams, & Sanghera, 1987).

Safety And Hazards

Gepirone should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately .

Future Directions

Gepirone ER was approved by the FDA for the treatment of adults with MDD in September 2023 . It is expected to hit the market in January 2024 . The approval of Gepirone ER is a testament to the ongoing evolution of mental health care .

properties

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83928-66-9 (mono-hydrochloride)
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90232813
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gepirone

CAS RN

83928-76-1
Record name Gepirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83928-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepirone
Reactant of Route 2
Reactant of Route 2
Gepirone
Reactant of Route 3
Gepirone
Reactant of Route 4
Gepirone
Reactant of Route 5
Reactant of Route 5
Gepirone
Reactant of Route 6
Reactant of Route 6
Gepirone

Citations

For This Compound
4,790
Citations
AD Feiger, JF Heiser, RK Shrivastava… - Journal of Clinical …, 2003 - psychiatrist.com
Objective: To assess the efficacy and tolerability of the 5-HT1A agonist gepirone in extendedrelease formulation (gepirone-ER) versus placebo in patients with major depressive disorder…
Number of citations: 65 www.psychiatrist.com
DS Robinson, JMA Sitsen, M Gibertini - Clinical therapeutics, 2003 - Elsevier
Background: Gepirone, a 5-HT 1A receptor agonist, has been assessed for use in the treatment of anxiety and depressive disorders. Azapirones, including gepirone, act to maintain …
Number of citations: 29 www.sciencedirect.com
A Fitton, P Benfield - CNS Drugs, 1994 - Springer
… effect of gepirone appears to be additional to its anxiolytic effect. As with buspirone, onset of the anxiolytic effect of gepirone appears to … The tolerability profile of gepirone mirrors that of …
Number of citations: 13 link.springer.com
JI Keonig, HY Meltzer, GA Gudelsky - Pharmacology Biochemistry and …, 1988 - Elsevier
The effects of the non-benzodiazepine an anxiolytic agents, buspirone, gepirone and ipsapirone on body temperature and corticosterone secretion were studied in the rat. The …
Number of citations: 141 www.sciencedirect.com
IM Anderson, PJ Cowen, DG Grahame-Smith - Psychopharmacology, 1990 - Springer
… Gepirone significantly increased plasma levels of ACTH,β-endorphin, cortisol, prolactin and growth hormone. Following gepirone … and temperature effects of gepirone in humans are …
Number of citations: 70 link.springer.com
BA McMillen, SM Scott, HL Williams… - … archives of pharmacology, 1987 - Springer
… In contrast to buspirone, which markedly increased dopaminergic impulse flow, gepirone … and gepirone, 1-(2-pyrimidinyl)-piperazine, caused increased firing rates only. Gepirone …
Number of citations: 104 link.springer.com
JC Pecknold, L Luthe, MH Scott-Fleury… - Journal of clinical …, 1993 - journals.lww.com
… a relatively low dose of gepirone. Jenkins and associates" report a doubleblind, placebo-controlled study of gepirone with major depression in which high-dose gepirone (10–90 mg/ day…
Number of citations: 39 journals.lww.com
AS Eison, MS Eison, M Stanley, LA Riblet - … Biochemistry and Behavior, 1986 - Elsevier
… A shift in the gepirone dose-response curve to the left in serotonin lesioned rats suggests … Both buspirone and gepirone enhance the acoustic startle response and gepirone's effect is …
Number of citations: 259 www.sciencedirect.com
K Rickels, E Schweizer, N DeMartinis… - Journal of Clinical …, 1997 - journals.lww.com
… diazepam and 19.0+/-11.5 mg/day gepirone and was similar at week 8. The major … for gepirone and drowsiness and fatigue for diazepam. Clinical improvement data showed gepirone's …
Number of citations: 99 journals.lww.com
PJ McGrath, JW Stewart, FM Quitkin… - Journal of clinical …, 1994 - journals.lww.com
… This investigation used gepirone, a partial agonist Of Serotonin 5-HT, receptors. If gepirone were found to be effective in atypical depression, it would add weight to the evidence …
Number of citations: 75 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.